Plumbagin

Catalog No.
S539881
CAS No.
481-42-5
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plumbagin

CAS Number

481-42-5

Product Name

Plumbagin

IUPAC Name

5-hydroxy-2-methylnaphthalene-1,4-dione

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3

InChI Key

VCMMXZQDRFWYSE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-methyl-5-hydroxy-1,4-naphthoquinone, 5-hydroxy-2-methyl-1,4-naphthoquinone, plumbagin

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2O

The exact mass of the compound Plumbagin is 188.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 688284. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a highly active, redox-cycling naphthoquinone characterized by its dual functionalization with a 5-hydroxyl group and a 2-methyl group. This specific substitution pattern grants it a distinct partition coefficient (LogP ~1.78–2.3) and a highly tuned one-electron reduction potential, making it a valuable precursor for lipophilic metal complexes and a potent generator of reactive oxygen species (ROS) [1]. Unlike simpler mono-substituted naphthoquinones, Plumbagin's structural balance allows it to participate in sustained redox cycling while exhibiting both strong antioxidant and antimutagenic properties, positioning it as a critical material for advanced pharmacological formulations, biocatalytic inhibition studies, and transition-metal coordination chemistry [1].

Buyers often consider substituting Plumbagin with closely related analogs like Juglone (5-hydroxy-1,4-naphthoquinone) or Menadione (2-methyl-1,4-naphthoquinone) due to cost or availability, but this substitution fundamentally alters the compound's electrochemical and biological behavior. The absence of the 2-methyl group in Juglone shifts its one-electron reduction potential from -156 mV to -93 mV, causing it to act primarily via direct thiol arylation (rapid glutathione depletion) rather than the sustained redox cycling characteristic of Plumbagin [1]. Conversely, substituting with Menadione, which lacks the 5-hydroxyl group, eliminates the coordination site necessary for forming stable, biologically active metal complexes and strips the molecule of its antimutagenic properties [2]. Consequently, using these analogs in assays requiring specific ROS kinetics or in the synthesis of lipophilic coordination compounds will result in complete functional failure.

Electrochemical Differentiation: One-Electron Reduction Potential

The presence of the 2-methyl group in Plumbagin significantly alters its electron-accepting behavior compared to its unmethylated analog, Juglone. Electrochemical measurements demonstrate that Plumbagin possesses a one-electron reduction potential of -156 mV, whereas Juglone operates at -93 mV [1]. This more negative potential means Plumbagin requires a stronger reducing environment to form its semiquinone radical, which directly dictates its selectivity and kinetics in inhibiting electron transfer processes, such as those involving cytochrome c554 in nitrification models [2].

Evidence DimensionOne-Electron Reduction Potential (E(Q/Q•-))
Target Compound Data-156 mV
Comparator Or BaselineJuglone: -93 mV
Quantified Difference63 mV more negative potential for Plumbagin
ConditionsStandard electrochemical assays for 1,4-naphthoquinones in aqueous/acetonitrile systems.

Procurement of Plumbagin is essential for electrochemical or biocatalytic assays where a specific, lower reduction potential is required to prevent premature electron acceptance.

ROS Generation Kinetics and Glutathione Oxidation

Plumbagin and Juglone induce cytotoxicity via fundamentally different primary mechanisms. While Juglone rapidly depletes intracellular glutathione (GSH) via direct nucleophilic addition (arylation), Plumbagin relies heavily on sustained redox cycling to generate hydrogen peroxide (H2O2) and oxidize GSH to GSSG. In keratinocyte models exposed to 10–20 µM concentrations, Plumbagin generated 2 to 4-fold higher levels of oxidized glutathione (GSSG) compared to Juglone over a 60-120 minute period [1]. Furthermore, blocking GSH synthesis barely affected Plumbagin's toxicity, whereas it significantly amplified Juglone's toxicity, confirming Plumbagin's superiority as a clean redox cycler [1].

Evidence DimensionOxidized Glutathione (GSSG) Formation via Redox Cycling
Target Compound Data2 to 4-fold higher GSSG formation at 10-20 µM
Comparator Or BaselineJuglone: Lower GSSG formation (relies on direct arylation instead)
Quantified Difference200-400% increase in GSSG formation for Plumbagin
ConditionsHaCaT keratinocytes incubated for 60-120 minutes at 10-20 µM concentrations.

For researchers requiring a pure redox-cycling ROS generator without the confounding variable of direct thiol arylation, Plumbagin is the scientifically mandatory choice over Juglone.

Precursor Suitability for High-Potency Metal Complexes

Plumbagin's specific lipophilicity (LogP ~1.78) and 5-hydroxyl coordination site make it an exceptional ligand for synthesizing highly potent transition metal complexes. When reacted with copper, Plumbagin forms a stable square-planar complex (Cu-PLN) with a 1:2 (Cu:Plumbagin) stoichiometry and an increased LogP of 2.79 [1]. This complex exhibits an IC50 of 0.85 µM against HeLa cells, which is approximately 8 times more potent than uncomplexed Plumbagin (IC50 = 7.0 µM) [1]. Analogs lacking the 5-hydroxyl group, such as Menadione, cannot form these specific coordination architectures.

Evidence DimensionAntiproliferative Potency (IC50) in HeLa cells
Target Compound DataCu-Plumbagin Complex (Cu-PLN): 0.85 µM
Comparator Or BaselineUncomplexed Plumbagin: 7.0 µM
Quantified Difference~8-fold increase in potency upon complexation
ConditionsHeLa cell proliferation assay; 1:2 Cu:Plumbagin stoichiometry.

Buyers sourcing ligands for the synthesis of membrane-permeable, highly potent metallodrugs must select Plumbagin over Menadione to ensure the necessary coordination sites and baseline lipophilicity.

Dual Antimutagenic and Antioxidant Activity Profile

The dual substitution of Plumbagin (5-OH and 2-CH3) grants it a unique pharmacological profile that single-substituted analogs lack. Comparative studies show that Plumbagin exhibits both strong antimutagenic and strong antioxidant activities[1]. In contrast, Juglone (lacking the 2-CH3 group) only displays strong antimutagenic activity, while Menadione (lacking the 5-OH group) only displays strong antioxidant activity[1]. This dual functionality is critical for formulations intended to mitigate complex radiation-induced oxidative and DNA damage.

Evidence DimensionBioactivity Profile
Target Compound DataStrong antimutagenic AND strong antioxidant activity
Comparator Or BaselineJuglone (Antimutagenic only) / Menadione (Antioxidant only)
Quantified DifferencePresence of dual protective mechanisms in a single molecule
ConditionsAmes test, radical scavenging assays, and gamma radiation-induced damage models.

For procurement in radioprotective or complex toxicological formulations, Plumbagin provides a two-in-one functional profile that cannot be achieved by substituting with cheaper mono-substituted naphthoquinones.

Sustained Redox Cycling and ROS Generation Models

Because Plumbagin acts primarily via redox cycling rather than direct thiol arylation (unlike Juglone), it is the preferred reagent for establishing controlled, sustained intracellular H2O2 production and oxidative stress models without immediately depleting cellular glutathione pools[1].

Synthesis of Lipophilic Transition Metal Complexes

Plumbagin's 5-hydroxyl group and favorable partition coefficient (LogP ~1.78) make it an ideal bidentate ligand for synthesizing square-planar metallodrugs (e.g., Cu-PLN) that require high membrane permeability and potent microtubule-depolymerizing activity [2].

Development of Dual-Action Radioprotective Formulations

Due to its unique combination of 5-OH and 2-CH3 groups, Plumbagin is the optimal naphthoquinone for formulations requiring simultaneous antioxidant (lipid protection) and antimutagenic (DNA protection) efficacy, outperforming single-substituted analogs like Menadione or Juglone [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

188.047344113 Da

Monoisotopic Mass

188.047344113 Da

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

78.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YAS4TBQ4OQ

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (99.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adjuvants, Immunologic

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

481-42-5

Wikipedia

Plumbagin

Dates

Last modified: 08-15-2023
1: Kapur A, Beres T, Rathi K, Nayak AP, Czarnecki A, Felder M, Gillette A, Ericksen SS, Sampene E, Skala MC, Barroilhet L, Patankar MS. Oxidative stress via inhibition of the mitochondrial electron transport and Nrf-2-mediated anti-oxidative response regulate the cytotoxic activity of plumbagin. Sci Rep. 2018 Jan 18;8(1):1073. doi: 10.1038/s41598-018-19261-w. PubMed PMID: 29348410.
2: Cao YY, Yu J, Liu TT, Yang KX, Yang LY, Chen Q, Shi F, Hao JJ, Cai Y, Wang MR, Lu WH, Zhang Y. Plumbagin inhibits the proliferation and survival of esophageal cancer cells by blocking STAT3-PLK1-AKT signaling. Cell Death Dis. 2018 Jan 16;9(2):17. doi: 10.1038/s41419-017-0068-6. PubMed PMID: 29339720.
3: Choi YJ, Zhou Y, Lee JY, Ryu CS, Kim YH, Lee K, Kim SK. Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites. Food Chem Toxicol. 2018 Jan 3;112:205-215. doi: 10.1016/j.fct.2017.12.063. [Epub ahead of print] PubMed PMID: 29305929.
4: Rajalakshmi S, Vyawahare N, Pawar A, Mahaparale P, Chellampillai B. Current development in novel drug delivery systems of bioactive molecule plumbagin. Artif Cells Nanomed Biotechnol. 2018 Jan 3:1-10. doi: 10.1080/21691401.2017.1417865. [Epub ahead of print] PubMed PMID: 29298523.
5: Yu T, Xu YY, Zhang YY, Li KY, Shao Y, Liu G. Plumbagin suppresses the human large cell lung cancer cell lines by inhibiting IL-6/STAT3 signaling in vitro. Int Immunopharmacol. 2017 Dec 30;55:290-296. doi: 10.1016/j.intimp.2017.12.021. [Epub ahead of print] PubMed PMID: 29294439.
6: Giménez-Garzó C, Urios A, Agustí A, Mangas-Losada A, García-García R, Escudero-García D, Kosenko E, Ordoño JF, Tosca J, Giner-Durán R, Serra MA, Felipo V, Montoliu C. Cirrhotic patients with minimal hepatic encephalopathy have increased capacity to eliminate superoxide and peroxynitrite in lymphocytes, associated with cognitive impairment. Free Radic Res. 2018 Jan;52(1):118-133. doi: 10.1080/10715762.2017.1420183. PubMed PMID: 29262736.
7: Wu CJ, Chiu TT, Lin YT, Huang YW, Li LH, Yang TC. Role of smeU1VWU2X Operon in the Alleviation of Oxidative Stresses and the Occurrence of Sulfamethoxazole/trimethoprim-resistant Mutants in Stenotrophomonas maltophilia. Antimicrob Agents Chemother. 2017 Dec 4. pii: AAC.02114-17. doi: 10.1128/AAC.02114-17. [Epub ahead of print] PubMed PMID: 29203487.
8: Kim HJ, Yoo HY, Zhang YH, Kim WK, Kim SJ. Biphasic augmentation of alpha-adrenergic contraction by plumbagin in rat systemic arteries. Korean J Physiol Pharmacol. 2017 Nov;21(6):687-694. doi: 10.4196/kjpp.2017.21.6.687. Epub 2017 Oct 30. PubMed PMID: 29200912; PubMed Central PMCID: PMC5709486.
9: Vinothkumar R, Ceasar SA, Divyarupa A. Chemosuppressive effect of plumbagin on human non-small lung cancer cell xenotransplanted zebrafish. Indian J Cancer. 2017 Jan-Mar;54(1):253-256. doi: 10.4103/0019-509X.219580. PubMed PMID: 29199700.
10: Na S, Zhang J, Zhou X, Tang A, Huang D, Xu Q, Xue D, Qiu J. Plumbagin mediating GLUT1 suppresses the growth of human tongue squamous cell cancer. Oral Dis. 2017 Oct 28. doi: 10.1111/odi.12799. [Epub ahead of print] PubMed PMID: 29080392.
11: Qiu HY, Fu JY, Yang MK, Han HW, Wang PF, Zhang YH, Lin HY, Tang CY, Qi JL, Yang RW, Wang XM, Zhu HL, Yang YH. Identification of new shikonin derivatives as STAT3 inhibitors. Biochem Pharmacol. 2017 Dec 15;146:74-86. doi: 10.1016/j.bcp.2017.10.009. Epub 2017 Oct 21. PubMed PMID: 29066190.
12: Abedinpour P, Baron VT, Chrastina A, Rondeau G, Pelayo J, Welsh J, Borgström P. Plumbagin improves the efficacy of androgen deprivation therapy in prostate cancer: A pre-clinical study. Prostate. 2017 Dec;77(16):1550-1562. doi: 10.1002/pros.23428. Epub 2017 Oct 2. PubMed PMID: 28971491.
13: Ettelaie C, Collier MEW, Featherby S, Greenman J, Maraveyas A. Peptidyl-prolyl isomerase 1 (Pin1) preserves the phosphorylation state of tissue factor and prolongs its release within microvesicles. Biochim Biophys Acta. 2018 Jan;1865(1):12-24. doi: 10.1016/j.bbamcr.2017.09.016. Epub 2017 Sep 28. PubMed PMID: 28962834.
14: Messeha SS, Zarmouh NO, Mendonca P, Kolta MG, Soliman KFA. The attenuating effects of plumbagin on pro-inflammatory cytokine expression in LPS-activated BV-2 microglial cells. J Neuroimmunol. 2017 Dec 15;313:129-137. doi: 10.1016/j.jneuroim.2017.09.007. Epub 2017 Sep 20. PubMed PMID: 28950995; PubMed Central PMCID: PMC5696062.
15: Hu W, Du W, Bai S, Lv S, Chen G. Phenoloxidase, an effective bioactivity target for botanical insecticide screening from green walnut husks. Nat Prod Res. 2017 Sep 20:1-4. doi: 10.1080/14786419.2017.1380015. [Epub ahead of print] PubMed PMID: 28931324.
16: Chao CC, Hou SM, Huang CC, Hou CH, Chen PC, Liu JF. Plumbagin induces apoptosis in human osteosarcoma through ROS generation, endoplasmic reticulum stress and mitochondrial apoptosis pathway. Mol Med Rep. 2017 Oct;16(4):5480-5488. doi: 10.3892/mmr.2017.7222. Epub 2017 Aug 10. PubMed PMID: 28849158.
17: Jeziorek M, Sykłowska-Baranek K, Pietrosiuk A. Hairy root cultures for the production of anti-cancer naphthoquinone compounds. Curr Med Chem. 2017 Aug 21. doi: 10.2174/0929867324666170821161844. [Epub ahead of print] PubMed PMID: 28828978.
18: Ito C, Matsui T, Takano M, Wu TS, Itoigawa M. Anti-cell proliferation effect of naphthoquinone dimers isolated from Plumbago zeylanica. Nat Prod Res. 2017 Aug 20:1-6. doi: 10.1080/14786419.2017.1366476. [Epub ahead of print] PubMed PMID: 28823173.
19: Li G, Peng Y, Zhao T, Lin J, Duan X, Wei Y, Ma J. Plumbagin Alleviates Capillarization of Hepatic Sinusoids In Vitro by Downregulating ET-1, VEGF, LN, and Type IV Collagen. Biomed Res Int. 2017;2017:5603216. doi: 10.1155/2017/5603216. Epub 2017 Jul 9. PubMed PMID: 28770223; PubMed Central PMCID: PMC5523349.
20: Higa M, Takashima Y, Yokaryo H, Harie Y, Suzuka T, Ogihara K. Naphthoquinone Derivatives from Diospyros maritima. Chem Pharm Bull (Tokyo). 2017;65(8):739-745. doi: 10.1248/cpb.c17-00178. PubMed PMID: 28768928.

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